molecular formula C14H16 B14313377 Azulene, 2-methyl-5-(1-methylethyl)- CAS No. 114622-44-5

Azulene, 2-methyl-5-(1-methylethyl)-

Cat. No.: B14313377
CAS No.: 114622-44-5
M. Wt: 184.28 g/mol
InChI Key: NCYASJPJXZZJDE-UHFFFAOYSA-N
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Description

Conceptual Framework of Non-Alternant Aromatic Hydrocarbons

Aromatic hydrocarbons are broadly classified into two categories: alternant and non-alternant. This classification is based on the connectivity of the atoms in the conjugated system. In an alternant hydrocarbon, the conjugated carbon atoms can be divided into two sets, such that no atom in one set is directly bonded to another atom in the same set. Naphthalene is a classic example of an alternant aromatic hydrocarbon. rsc.org

Azulene (B44059), the parent compound of guaiazulene (B129963), is the archetypal non-alternant aromatic hydrocarbon. rsc.org Its structure consists of a five-membered ring fused to a seven-membered ring. wikipedia.org This fusion prevents the carbon atoms from being classified into two mutually exclusive sets as described for alternant hydrocarbons. This structural feature is responsible for the significantly different electronic and spectroscopic properties of azulenes compared to their alternant isomers. rsc.org

Guaiazulene: A Sesquiterpene Azulene from Natural Sources

Guaiazulene is a naturally occurring bicyclic sesquiterpene. wikipedia.orgmedchemexpress.com Sesquiterpenes are a class of terpenes that consist of three isoprene (B109036) units and have the molecular formula C₁₅H₂₄. Guaiazulene (C₁₅H₁₈) is an aromatic derivative of this class. nih.gov

It is found as a constituent in a variety of natural sources, most notably in the essential oils of certain plants. wikipedia.org Commercial sources for Guaiazulene include oil of guaiac (B1164896) (from Bulnesia sarmientoi) and chamomile oil. wikipedia.orgdiscofinechem.com It can also be obtained from the essential oils of plants like Eucalyptus and Australian blue cypress (Callitris intratropica). rsc.orgforeverest.net Beyond the plant kingdom, Guaiazulene has been identified as a principal pigment in various soft corals and is also found in certain fungi, such as the Lactarius indigo (B80030) mushroom. wikipedia.orgrsc.org The biosynthesis in these organisms often involves the dehydration and dehydrogenation of other sesquiterpenes. rsc.org

Natural SourceOrganism Type
Guaiac Wood Oil Plant (Tree)
Chamomile Oil Plant (Flower)
Eucalyptus Species Plant (Tree)
Australian Blue Cypress Plant (Tree)
Lactarius indigo Fungus (Mushroom)
Soft Corals (Alcyonium sp.) Marine Invertebrate
Artemisia thuscula Plant (Shrub)
Magnolia officinalis Plant (Tree)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114622-44-5

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

IUPAC Name

2-methyl-5-propan-2-ylazulene

InChI

InChI=1S/C14H16/c1-10(2)12-5-4-6-13-7-11(3)8-14(13)9-12/h4-10H,1-3H3

InChI Key

NCYASJPJXZZJDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC=CC2=C1)C(C)C

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies for Guaiazulene

Regioselective Functionalization Approaches

The inherent reactivity of the guaiazulene (B129963) core allows for selective functionalization at various positions. The electron-rich five-membered ring is particularly susceptible to electrophilic attack, while the alkyl substituents offer additional sites for chemical modification.

Electrophilic Aromatic Substitution Reactions of Guaiazulene

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of guaiazulene. The positions on the five-membered ring (C1 and C3) are the most nucleophilic and, therefore, the most reactive towards electrophiles. This reactivity has been exploited in various transformations, including acylation reactions. For instance, the reaction of guaiazulene with trifluoroacetic anhydride (B1165640) (TFAA) or trichloroacetyl chloride leads to the regioselective formation of the corresponding acyl derivatives at the C3 position. rsc.orgrsc.org These reactions are often visually striking, with the deep blue color of guaiazulene changing to red or brown upon formation of the product, making them useful for educational purposes in techniques like column chromatography. rsc.orgrsc.org

The introduction of a carboxyl group, a versatile handle for further derivatization, can be achieved with controlled regiospecificity. To direct electrophilic attack to the C1 position, the more reactive C3 position can be protected, for example, with an ester group. This strategy allows for the synthesis of 7-isopropyl-4-methylazulene-1-carboxylic acid. google.com Furthermore, a carboxyl group can be introduced at the less reactive C2 position by first installing a boryl group, which then serves as a precursor for carboxylation. google.com

Metal-Mediated Addition Reactions for Azulene (B44059) Functionalization (e.g., Iron-Mediated)

Metal-mediated reactions provide powerful tools for the functionalization of the azulene scaffold, offering alternative selectivities compared to traditional electrophilic substitutions. Cationic η⁵-iron carbonyl diene complexes have been shown to react with guaiazulene under mild conditions. rsc.orgrsc.org In these reactions, guaiazulene acts as a nucleophile, adding to the electrophilic iron complex to form coupling products in good to excellent yields (43-98%). rsc.orgrsc.org This methodology provides access to a range of 1-substituted azulene derivatives. rsc.org

Palladium catalysis has also emerged as a versatile tool for the direct C-H arylation of guaiazulene. By carefully selecting the base, the regioselectivity of the arylation can be controlled to favor either the C2 or C3 positions on the azulene ring. digitellinc.com This method allows for the formation of C(sp²)-C(sp²) bonds with a variety of aryl bromides. digitellinc.com

Transformations of Alkyl Substituents on the Guaiazulene Scaffold (e.g., C4 Methyl Group Manipulation)

The alkyl substituents on the guaiazulene skeleton, particularly the C4 methyl group, provide additional opportunities for synthetic diversification. The protons of the C4 methyl group exhibit a degree of acidity that can be exploited for selective functionalization. researchgate.netwikipedia.org Deprotonation of the C4 methyl group generates a carbanion that can react with various electrophiles.

A key transformation of the C4 methyl group is its conversion to a formyl group (an aldehyde), creating guaiazulene-4-carbaldehyde. researchgate.netwikipedia.org This aldehyde is a valuable building block for the synthesis of more complex derivatives substituted on the seven-membered ring. researchgate.netwikipedia.org For example, the aldehyde can undergo alkenylation, reduction, and condensation reactions to introduce a variety of functional groups. researchgate.net The synthesis of 7-isopropyl-1-methylazulene-4-carboxylic acid has also been achieved by protecting the C3 position with a tosyl group, followed by oxidation of the C4 methyl group. google.com

Furthermore, palladium catalysis can be employed to functionalize the C-H bonds of the C4 methyl group. This approach allows for the arylation of the C4 methyl position, leading to the formation of 4-benzylguaiazulene derivatives. digitellinc.com While the functionalization of the C4 methyl group is well-documented, specific methodologies for the selective transformation of the C1 methyl and C7 isopropyl groups are less reported in the literature, indicating an area ripe for further investigation.

Multi-Component and Domino Reaction Pathways Involving Guaiazulene

Multi-component reactions (MCRs) and domino reactions offer efficient pathways to construct complex molecular architectures from simple starting materials in a single synthetic operation. While specific examples involving guaiazulene are not extensively documented, the reactivity of the broader class of azulenes suggests potential for such transformations. For instance, a three-component reaction of azulene, an aryl glyoxal, and a 1,3-dicarbonyl compound has been developed to synthesize a variety of azulene derivatives. This methodology could likely be extended to guaiazulene, providing a route to highly functionalized structures.

Polymerization and Oligomerization of Guaiazulene for Material Synthesis

The unique electronic and optical properties of guaiazulene make it an attractive monomer for the synthesis of novel polymers and oligomers for applications in materials science, particularly in optoelectronics. The oxidative polymerization of guaiazulene using iron(III) chloride has been shown to produce poly(guaiazulene). rsc.org This polymerization can be carried out in both solution and vapor phases, with the resulting polymer films exhibiting interesting optical properties. rsc.org

Characterization of the oligomeric fractions of poly(guaiazulene) has been performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, gel-permeation chromatography (GPC), and laser-desorption ionization mass spectroscopy (LDI-MS). rsc.org These studies provide insight into the structure and properties of the resulting materials.

Synthetic Routes to Enhance Specific Chemical Attributes (e.g., Water Solubility, Acid Stability of Guaiazulene Derivatives)

A significant challenge in the practical application of guaiazulene, for example as a colorant, is its poor water solubility and degradation under acidic conditions. To overcome these limitations, synthetic strategies have been developed to enhance these chemical attributes.

One successful approach involves the covalent attachment of guaiazulene to a hydrophilic polymer backbone. Specifically, a carboxylic acid derivative of guaiazulene has been synthesized and subsequently condensed with the amino groups of poly(allylamine). This process yields a guaiazulene-substituted poly(allylamine) that exhibits dramatically improved water solubility and stability in acidic environments. The degree of guaiazulene incorporation into the polymer can be controlled by adjusting the stoichiometry of the reactants. A polymer with a 3.2% introduction of the guaiazulene skeleton was found to be over 10,000 times more soluble in water than guaiazulene itself. Furthermore, this polymer conjugate maintained its characteristic blue color in an acidic solution (pH 4) for at least one month, demonstrating a significant enhancement in acid stability. The improved stability is attributed to the preferential protonation of the abundant amino groups on the poly(allylamine) backbone, which protects the acid-sensitive guaiazulene moiety.

Below is an interactive data table summarizing the solubility and stability of guaiazulene and its poly(allylamine) conjugate.

CompoundWater Solubility (mg/mL)Stability at pH 4 (1 month)
Guaiazulene0.00084Unstable
Guaiazulene-poly(allylamine) conjugate (3.2% incorporation)8.7Stable

Advanced Spectroscopic Characterization Techniques in Guaiazulene Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of guaiazulene (B129963). One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons. However, for a complete and precise assignment of all signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are crucial. chemrxiv.orgnih.gov

Commonly employed 2D NMR experiments for guaiazulene and its derivatives include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netresearchgate.netyoutube.com It is instrumental in tracing the connectivity of proton networks within the molecule, for instance, in the isopropyl group and the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.govresearchgate.netemerypharma.com This provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of protonated carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two to three bonds. chemrxiv.orgnih.govyoutube.com HMBC is particularly valuable for identifying quaternary carbons (those with no attached protons) and for piecing together different molecular fragments. emerypharma.com For example, it can show correlations from the methyl protons to the carbons in the azulene (B44059) core, confirming their points of attachment.

Through the combined application of these techniques, researchers can meticulously map out the entire molecular structure of guaiazulene, confirming the positions of the methyl and isopropyl substituents on the azulene framework. chemrxiv.org

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for Guaiazulene
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1-CH₃~2.66~13.1
C2~7.62~133.6
C3-H~7.22~120.8
C4-CH₃~2.82~25.0
C5-H~7.00~135.7
C6-H~7.40~126.6
C7-CH(CH₃)₂~3.08 (septet)~38.9 (CH)
C7-CH(CH₃)₂~1.36 (doublet)~25.0 (CH₃)
C8-H~8.20~137.4
C3a-~137.7
C8a-~142.4

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Optical Property Analysis

The unique electronic structure of guaiazulene, a non-alternant aromatic hydrocarbon, gives rise to distinct optical properties that are readily studied using UV-Vis and fluorescence spectroscopy. rsc.org Unlike its colorless isomer naphthalene, guaiazulene is intensely blue, a consequence of its smaller HOMO-LUMO gap which allows for absorption of light in the visible region of the electromagnetic spectrum. rsc.orgnih.gov

The UV-Vis absorption spectrum of guaiazulene typically displays two main absorption bands:

A strong absorption in the UV region, corresponding to the S₀ → S₂ transition. nih.govrsc.org

A weaker, broad absorption in the visible region (around 600 nm), which is responsible for its characteristic blue color and corresponds to the S₀ → S₁ transition. nih.govrsc.org

Studies have shown that the absorption maxima can be influenced by the solvent (solvatochromism) and by the introduction of different functional groups onto the azulene core. rsc.org For instance, the polymerization of guaiazulene results in a bathochromic (red) shift in the absorption maxima, indicating an extension of the conjugated system. rsc.org

Guaiazulene also exhibits interesting fluorescence properties. It is a known exception to Kasha's rule, which states that emission typically occurs from the lowest excited singlet state (S₁). Instead, guaiazulene's dominant fluorescence is from the S₂ to S₀ transition, a rare phenomenon. rsc.org The introduction of electron-donating groups, such as diphenylaniline, into the azulene structure can dramatically alter its electronic properties, leading to intense absorption and the appearance of strong fluorescent emission in the visible region, which is absent in the parent azulene. mdpi.com

Interactive Table: Typical UV-Vis Absorption Maxima for Guaiazulene
TransitionWavelength Range (nm)RegionMolar Absorptivity (ε)
S₀ → S₂~350 - 375UVHigh
S₀ → S₁~600 - 665VisibleLow

Note: The exact λmax and molar absorptivity values can vary with solvent and substitution.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. youtube.com For guaiazulene, several MS methods are employed.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile compounds like guaiazulene. nih.govnih.gov In GC-MS, the sample is first separated based on its boiling point and polarity by gas chromatography, and then the separated components are introduced into the mass spectrometer. Electron ionization (EI) is a common ionization method used in GC-MS, which bombards the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and characteristic fragment ions. youtube.com The fragmentation pattern provides a "fingerprint" that can be used for identification. For guaiazulene (molecular weight 198 g/mol ), a prominent peak is often observed for the molecular ion (m/z 198). chemicalbook.com A very common fragment is the loss of a methyl group (CH₃), resulting in a stable tropylium-like cation at m/z 183. chemicalbook.com

Laser-Desorption Ionization Mass Spectroscopy (LDI-MS): This technique is particularly useful for analyzing less volatile samples or oligomers and polymers of guaiazulene. rsc.org In LDI-MS, a pulsed laser is used to desorb and ionize the sample. This method can provide information about the molecular weight distribution of poly(guaiazulene) oligomers. rsc.org

The analysis of fragmentation patterns is key to structural confirmation. nih.gov Common fragmentation pathways for alkyl-substituted aromatic compounds involve the cleavage of bonds beta to the aromatic ring (benzylic cleavage), which leads to the formation of stable carbocations. miamioh.edu In guaiazulene, the loss of the isopropyl group or rearrangements can also lead to specific fragment ions that are diagnostic of its structure.

Interactive Table: Common Mass Fragments of Guaiazulene (EI-MS)
m/zProposed FragmentNotes
198[C₁₅H₁₈]⁺Molecular Ion (M⁺)
183[M - CH₃]⁺Loss of a methyl group
155[M - C₃H₇]⁺Loss of the isopropyl group
141[C₁₁H₉]⁺Further fragmentation
128[C₁₀H₈]⁺Naphthalene-like fragment

Note: The relative abundance of fragments can vary based on the ionization energy and instrument conditions.

Theoretical and Computational Chemistry of Guaiazulene Systems

Quantum Chemical Calculations for Electronic Structure and Property Prediction (e.g., Time-Dependent Density Functional Theory (TD-DFT))

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the photophysical properties of guaiazulene (B129963) systems. Among the various methods, Time-Dependent Density Functional Theory (TD-DFT) has proven to be a particularly valuable and widely applied tool due to its favorable balance of computational cost and accuracy for electronically excited states.

TD-DFT calculations have been successfully employed to investigate the properties of halochromic guaiazulene derivatives. By modeling a series of analogous structures based on an experimentally synthesized derivative, researchers can perform in silico analysis to identify compounds with desirable photophysical characteristics, potentially minimizing the need to synthesize numerous materials that may not have viable properties.

For instance, studies on novel guaiazulene derivatives have used TD-DFT to generate absorption spectra. These calculations can anticipate the absorption bands, such as the one observed around 600 nm for the protonated form of certain derivatives. While discrepancies can exist between calculated and experimental results, further refinement of computational models can yield results that more closely align with experimental observations, aiding in the computationally guided design of organic photonic materials.

Calculations on a series of guaiazulene derivatives have shown that the S₀ → S₁ transition consistently falls within the 650–680 nm range in the neutral forms, which aligns with experimental data for azulene (B44059) derivatives. Upon protonation, significant changes in electronic properties are observed. For example, treatment of a synthesized guaiazulene derivative (referred to as 3a) with trifluoroacetic acid (TFA) leads to the formation of its protonated conjugate acid (3aH+). This protonation induces a dramatic shift in the absorption spectrum, with the peak for the neutral species at 630 nm disappearing and a new intense peak for the protonated form appearing at 512 nm. This is accompanied by a marked "switch-on" of fluorescence, with the quantum yield increasing from <0.01 for the neutral form to 0.12 for the protonated form.

TD-DFT calculations also provide insights into the dipole moments of these molecules. While the ground state dipole of the neutral forms shows little variation across a series of derivatives, the protonated forms of longer, more conjugated systems exhibit a significant increase in dipole moment, ranging from three- to eightfold increases compared to their neutral counterparts. This highlights the substantial electronic reorganization upon protonation.

Table 1: Comparison of key photophysical parameters for a representative guaiazulene derivative (3a) and its protonated form (3aH+) in solution, derived from experimental measurements guided by TD-DFT calculations.

In Silico Approaches for Rational Design of Guaiazulene Derivatives

In silico or computational approaches are integral to the rational design of novel guaiazulene derivatives with specific, targeted properties. These methods employ molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) studies to predict the biological activity or physical properties of hypothetical molecules before their synthesis, thereby saving time and resources.

The rational design process for guaiazulene derivatives often begins with a known molecular scaffold, which is then computationally modified to enhance desired characteristics. For example, building on an initial synthesized compound, a virtual library of guaiazulene derivatives can be created and screened using quantum chemical calculations like TD-DFT to identify candidates with optimized photophysical properties, such as high linear absorption dipoles. This in silico analysis serves as a pre-screening step to prioritize synthetic efforts towards the most promising candidates.

Beyond photonics, in silico methods are crucial in the design of guaiazulene derivatives for biomedical applications. Researchers have designed and synthesized series of guaiazulene derivatives to be evaluated for various biological activities. Preliminary in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies can be performed on these designed compounds to predict their drug-likeness properties. Such computational assessments are vital in the early stages of drug discovery to filter out candidates that are likely to fail later in development due to poor pharmacokinetic profiles.

The process often involves structure-based or ligand-based design. If the three-dimensional structure of a biological target is known, structure-based methods like molecular docking can be used to predict how well a designed guaiazulene derivative will bind to it. In the absence of a known receptor structure, ligand-based methods can be used, where the design is based on the known properties of other molecules that interact with the target of interest. These computational strategies accelerate the discovery of new, highly efficient candidate drugs derived from the versatile guaiazulene core.

Mechanistic Insights from Computational Studies of Guaiazulene Reactions

Computational studies, particularly those using Density Functional Theory (DFT), provide deep insights into the mechanisms of reactions involving guaiazulene. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most likely reaction pathways.

One example is the BF₃·OEt₂-catalyzed reaction of guaiazulene with N-protected aziridines. DFT calculations have been employed to support the proposed reaction mechanism. The computational results lend credence to a concerted Sₙ2-type mechanism that governs the regioselective ring-opening of the aziridine, providing a theoretical foundation for the experimentally observed outcomes.

Another area where computational studies have shed light is on the reactivity of the C4 methyl group of guaiazulene. The protons on this methyl group are unusually acidic due to the resonance stabilization of the resulting conjugate base, which involves an aromatic cyclopentadienide substructure. Computational chemistry can model this charge delocalization and explain the enhanced acidity. This understanding has guided the synthesis of guaiazulene-4-carbaldehyde, a key building block for further functionalization. Studies on the subsequent reactions of this aldehyde, such as its response to Brønsted acids like trifluoroacetic acid, can also be modeled to understand the electronic changes that occur during protonation, which are responsible for the observed halochromism.

By calculating the energies of reactants, transition states, and products, DFT can help rationalize product distributions and reaction selectivities. These mechanistic investigations are crucial for optimizing reaction conditions and for designing new synthetic routes to novel guaiazulene-based materials and molecules.

Photophysical and Photochemical Phenomena of Guaiazulene and Its Derivatives

Excited State Dynamics and Energy Transitions (e.g., S1, S2 States)

The electronic absorption spectrum of guaiazulene (B129963), similar to its parent compound azulene (B44059), is characterized by a weak absorption in the red region of the visible spectrum (around 600 nm), which corresponds to the transition from the ground state (S0) to the first excited singlet state (S1). foreverest.netnih.gov A much stronger absorption band is observed in the UVA region (around 330-340 nm), corresponding to the transition to the second excited singlet state (S2). foreverest.netnih.gov

A remarkable feature of azulene and its derivatives is their violation of Kasha's rule, which states that fluorescence typically occurs from the lowest excited state of a given multiplicity (S1). rsc.orgnih.gov Instead, the dominant emission for these compounds is an anomalous fluorescence from the S2 state to the ground state (S2 → S0). rsc.orgnih.gov The S1 to S0 fluorescence is generally too weak to be observed, suggesting that the internal conversion from S1 to S0 is a very rapid process. nih.gov The energy gap between the S1 and S0 states is narrow, facilitating this rapid internal conversion. nih.gov

The excited-state lifetime of the S2 state for two conformers of guaiazulene in a supersonic jet has been determined to be approximately 760 ± 230 picoseconds. aip.org Studies on azulene have shown that the S2 excited states can couple to surface plasmons when in proximity to silver island films, leading to an enhancement of the S2 fluorescence intensity. nih.gov This suggests that the radiative decay engineering of these unique excited states is possible.

PropertyDescriptionWavelength/Time
S0 → S1 TransitionAbsorption to the first excited singlet state~600 nm foreverest.netnih.gov
S0 → S2 TransitionAbsorption to the second excited singlet state~330-340 nm foreverest.netnih.gov
FluorescencePredominantly from the S2 state (S2 → S0)-
S2 LifetimeExcited-state lifetime of the S2 state760 ± 230 ps aip.org

Halochromic Properties and Chromogenic Behavior of Guaiazulene Derivatives

Halochromism is the property of a substance to change color in response to a change in pH. Guaiazulene and its derivatives exhibit pronounced halochromic behavior, which can be manipulated through chemical modification. royalsocietypublishing.org The introduction of extended π-conjugated substituents onto the azulene core can be controlled by protonation with strong acids. royalsocietypublishing.orgnih.gov

Upon treatment with an acid like trifluoroacetic acid (TFA), the azulene moiety can become protonated, forming a tropylium (B1234903) cation. nih.gov This cation acts as an electron acceptor, and when connected through a π-bridge to an electron-rich system, it can lead to significant changes in the molecule's electronic structure and, consequently, its absorption spectrum. nih.gov This reversible color change has potential applications in optoelectronic systems and data storage. royalsocietypublishing.org

For instance, novel aldehydes derived from guaiazulene serve as building blocks for constructing derivatives with tailored halochromic properties. rsc.orgrsc.orgnih.gov The synthesis of these derivatives allows for the investigation of how different substituents on the seven-membered ring affect their chromogenic response to acidity. rsc.orgrsc.orgnih.govresearchgate.net

Derivative TypeStimulusObserved EffectPotential Application
Guaiazulene with extended π-conjugationProtonation (e.g., with strong acid)Reversible color changeSwitchable optoelectronics, data storage royalsocietypublishing.org
Aldehyde derivatives of guaiazuleneChanges in pHHalochromismChemical sensors

Investigation of Photochemical Reaction Pathways (e.g., Photolysis Mechanisms)

Guaiazulene is known to be photosensitive and undergoes photolysis, particularly when exposed to UVA light. foreverest.net This photochemical degradation is enhanced in the presence of oxygen, indicating that photo-oxidative pathways are significant. nih.govpreprints.org The photostability of guaiazulene has been investigated in various solvents, and the process involves the formation of multiple photoproducts. nih.gov

Upon irradiation, one of the initial steps can be the abstraction of a hydrogen atom from the alkyl substituents, leading to the formation of a radical. preprints.org These radicals can then combine to form dimers, such as 3,3'-biguaiazulene. preprints.org The formation of these dimers is often associated with a color change from blue to green. preprints.org

Further irradiation and oxidation can lead to the formation of more complex products, including oligomeric and polyoxygenated compounds. nih.govpreprints.org Minor volatile compounds are also formed during the photodegradation process. nih.gov Studies on the related compound chamazulene (B1668570) have identified various photo-oxidative products, including aldehydes (carbaldehyde), quinones, and even compounds where one of the azulene rings is modified into a benzenoid structure. preprints.org The generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals, has been reported upon prolonged light exposure, which can induce further chemical reactions like lipid peroxidation. foreverest.net

ConditionIntermediate Species/ProductsConsequence
UVA IrradiationRadicalsFormation of dimers (e.g., 3,3'-biguaiazulene) preprints.org
Presence of OxygenPeroxyl radicals, Reactive Oxygen Species (ROS) foreverest.netpreprints.orgFormation of oligomeric and polyoxygenated compounds, aldehydes, quinones nih.govpreprints.org
Prolonged Light ExposureSuperoxide radicals foreverest.netPotential for secondary reactions like lipid peroxidation foreverest.net

Two-Photon Absorption Characteristics of Conjugated Guaiazulene Systems

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon is of interest for applications such as two-photon microscopy and 3D data storage. nih.gov The TPA properties of materials are quantified by their TPA cross-section (σ₂).

Derivatives of guaiazulene with extended π-conjugated systems have been synthesized and investigated for their TPA characteristics. royalsocietypublishing.org In their protonated forms, these derivatives can be readily excited via two-photon absorption. royalsocietypublishing.orgnih.gov The design of such molecules often involves creating a donor-π-acceptor or a similar electronic structure to enhance the TPA response.

Studies on conjugated ketone derivatives incorporating azulenyl moieties have shown that these nonalternant hydrocarbons can exhibit large TPA cross-sections. nih.gov For example, α,α'-bis(1-azulenylidene)cyclopentanone was found to have a TPA cross-section at its peak that was significantly larger than its alternant isomer, α,α'-bis(1-naphthylidene)cyclopentanone. nih.gov This enhancement is attributed to the smaller detuning energies in the azulenyl compounds. nih.gov The unique electronic properties of the azulene core make it a promising building block for the development of new TPA materials. nih.gov

Compound TypeKey Structural FeatureTPA Property
Protonated Guaiazulene DerivativesExtended π-conjugation, tropylium cation as acceptorReadily excitable via TPA royalsocietypublishing.orgnih.gov
Azulenyl Conjugated KetonesNon-alternant azulenyl moieties in π-systemLarge TPA cross-sections compared to alternant isomers nih.gov

Electrochemical Behavior and Redox Chemistry of Guaiazulene Compounds

Cyclic Voltammetry and Electroanalytical Studies

Cyclic voltammetry (CV) and other electroanalytical techniques like differential pulse voltammetry (DPV) are powerful tools for investigating the redox behavior of azulene (B44059) derivatives and the formation of polymeric films on electrode surfaces. mdpi.com During anodic oxidation, azulene and its derivatives can undergo electrochemical polymerization, creating polymer films on the electrode. mdpi.com The properties of these films are highly dependent on the electrosynthesis potential. mdpi.com

Studies on azulene derivatives have utilized CV to monitor film formation. For instance, when scanning the potential to anodic limits, changes in the oxidation currents indicate the deposition of a film. A decrease in current during successive cycles can suggest the formation of an insulating or passivating layer on the electrode surface. mdpi.com The choice of electrosynthesis potential plays a critical role in the resulting film's properties. mdpi.com

Electroanalytical studies of chemically modified electrodes (CMEs) based on azulene derivatives reveal key electrochemical parameters. Techniques such as CV and electrochemical impedance spectroscopy (EIS) in the presence of a redox probe like ferrocene (B1249389) can be used to characterize the films. mdpi.com These studies can determine properties such as film thickness, active surface area, and conductivity. mdpi.com For one particular azulene-thiadiazole derivative, voltammetric characterization revealed the symmetry of the reversible anodic and cathodic redox peaks of the resulting polymer. mdpi.com

Reversible Electrochemical Behavior and Doping Properties (e.g., p-doping of polyazulene films)

Polyazulene (PAz), the polymer derived from azulene, exhibits interesting redox properties and can be reversibly doped and undoped. This process, known as p-doping, involves the oxidation of the polymer backbone, which creates positive charge carriers (polarons and bipolarons) and renders the material electrically conductive. The reversible nature of this process is crucial for applications in energy storage and electronic devices. nih.gov

The electrochemical p-doping of PAz films can be observed using cyclic voltammetry, which often shows a main oxidation peak preceded by one or more "pre-peaks". nih.gov Various explanations have been proposed for these pre-peaks, including adsorption phenomena, phase variations, charge trapping, and the presence of polymer chains with different lengths or redox potentials. nih.gov Charge trapping may occur due to defects in the polymer film or the development of a potential gradient across the film's thickness. nih.gov

The method of synthesis significantly impacts the morphology and electrochemical behavior of PAz films. For instance, films synthesized via vapor phase polymerization using different oxidants exhibit distinct microstructures. nih.gov The choice of oxidant influences the resulting film's organization, porosity, and, consequently, its doping characteristics and capacitance. nih.gov A summary of these effects is presented in the table below.

Table 1: Effect of Oxidant Type on Polyazulene (PAz) Film Morphology and Properties
Oxidant TypeOxidant ExamplesResulting Film StructureElectrochemical Characteristics
Copper(II) SaltsCuCl₂, CuBr₂Organized and knitted structures; uniform porous assemblies (with CuCl₂).Cyclic voltammograms may show pre-peak splitting, revealing phase segregations. Can produce high-capacitance films. nih.gov
Iron(III) SaltsFeCl₃, FeTOS (Iron(III) p-toluenesulfonate)Casted, sheet-like disordered arrangements.Generally leads to different electrochemical performance compared to Cu(II)-synthesized films. nih.gov

The reversibility of the doping process is also linked to the film's physical structure. Porous structures are more accessible for ion penetration from the electrolyte, facilitating the redox processes throughout the film. nih.gov The ability to reversibly switch the polymer between its neutral (insulating) and oxidized (conducting) states is a hallmark of conducting polymers like polyazulene.

Electron Transfer Processes in Guaiazulene-Containing Systems

The fundamental structure of azulene, and by extension guaiazulene (B129963), facilitates electron transfer (ET) processes. The π-electron system is polarized, with the five-membered ring being electron-rich (nucleophilic) and the seven-membered ring being electron-deficient (electrophilic). mdpi.com This inherent dipole moment favors the displacement of electrons towards an acceptor, making the azulene moiety an effective electron reservoir. mdpi.com It has a pronounced tendency to donate electrons to a suitable acceptor, particularly when the acceptor is substituted at the 1 or 3 position of the five-membered ring. mdpi.com This electron transfer to a positively charged substituent can be stabilized by the formation of a tropylium-like cation in the seven-membered ring. mdpi.com

This electron-donating capability is manifested in various chemical and biological systems. A notable example involves a synthetic derivative of guaiazulene, 1,2,3,4-tetrahydroazuleno[1,2-b]tropone (TAT). nih.gov In a biological context, TAT was found to inhibit oxidative phosphorylation by acting on the mitochondrial electron transfer complex II. nih.gov This action suppresses cellular ATP production, leading to energy deprivation and cell death in cancer cell lines. nih.gov This study revealed a specific bioactivity of a guaiazulene derivative directly linked to the modulation of a critical electron transfer chain in mitochondria. nih.gov

The capacity of the guaiazulene framework to participate in electron transfer underpins its potential use in developing new materials for optoelectronics and functional systems where redox activity is required. foreverest.net

Biosynthetic Pathways and Natural Occurrence of Guaiazulene

Isolation and Identification from Botanical and Marine Sources

Guaiazulene (B129963) is found as a natural constituent in a variety of plant essential oils and has also been identified in certain marine organisms. The methods for its extraction and characterization are tailored to the specific source matrix and the concentration of the compound.

Historically, one of the most well-known botanical sources of azulenes is German chamomile (Matricaria recutita). However, the blue compound in chamomile oil is primarily chamazulene (B1668570), which is an artifact formed from the sesquiterpene lactone matricin (B150360) during the heat of steam distillation. Guaiazulene itself is more directly isolated from other sources.

The essential oil of guaiac (B1164896) wood, from the tree Guaiacum officinale, is a primary commercial source of guaiazulene. The isolation process typically involves steam distillation of the wood, followed by fractional distillation of the essential oil to concentrate the guaiazulene fraction. Further purification can be achieved using chromatographic techniques such as column chromatography.

Other notable botanical sources include blue tansy (Tanacetum annuum), yarrow (Achillea millefolium), and blue cypress (Callitris intratropica). In each of these, guaiazulene is a component of the essential oil obtained through distillation.

In the marine realm, guaiazulene has been identified as a pigment in various soft corals. For instance, it is responsible for the blue coloration of a species of the genus Alcyonium. publish.csiro.au The isolation from these marine invertebrates often involves solvent extraction of the freeze-dried coral tissue, followed by chromatographic separation to purify the guaiazulene. publish.csiro.au Dichloromethane is a commonly used solvent for the initial extraction, with subsequent purification on silica (B1680970) gel columns. publish.csiro.au

The identification of isolated guaiazulene is confirmed through a combination of spectroscopic methods. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the arrangement of protons and carbon atoms, which is crucial for confirming the guaiazulene skeleton and its specific substitution pattern.

Mass Spectrometry (MS) : This technique determines the molecular weight and fragmentation pattern of the compound, which serves as a fingerprint for identification.

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy : Due to its extended conjugated system, guaiazulene exhibits characteristic absorption bands in the visible region, which are responsible for its intense blue color.

The following table summarizes the key sources and the methodologies used for the isolation and identification of guaiazulene.

Biological SourceFamily/OrderIsolation Method(s)Identification Method(s)
Guaiac Wood (Guaiacum officinale)ZygophyllaceaeSteam Distillation, Fractional Distillation, Column Chromatography¹H NMR, ¹³C NMR, MS, IR
Blue Cypress (Callitris intratropica)CupressaceaeSteam DistillationGC-MS
Yarrow (Achillea millefolium)AsteraceaeSteam DistillationGC-MS
Blue Tansy (Tanacetum annuum)AsteraceaeSteam DistillationGC-MS
Soft Coral (Alcyonium sp.)AlcyonaceaDichloromethane Extraction, Silica Gel Chromatography¹H NMR, ¹³C NMR, MS

Elucidation of Proposed Biogenetic Routes to Guaiazulene (e.g., Sesquiterpene Biosynthesis)

The biosynthesis of guaiazulene follows the general pathway for sesquiterpenoids, which are a class of C15 terpenes derived from the isoprenoid pathway. The fundamental precursor for all sesquiterpenes, including guaiazulene, is farnesyl pyrophosphate (FPP).

The proposed biogenetic route to the guaiane (B1240927) skeleton, the core structure of guaiazulene, involves a series of enzymatic transformations catalyzed by sesquiterpene synthases. The key steps are as follows:

Formation of Farnesyl Pyrophosphate (FPP) : The biosynthesis begins with the assembly of three isoprene (B109036) units, in the form of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), to form the C15 linear precursor, FPP.

Ionization of FPP : The enzyme sesquiterpene synthase initiates the cyclization cascade by catalyzing the removal of the pyrophosphate group from FPP, generating a farnesyl carbocation.

Cyclization to Germacrene Intermediate : This reactive carbocation undergoes an intramolecular cyclization to form a 10-membered ring intermediate, typically a germacrene cation. For the formation of the guaiane skeleton, this is often the germacrene A cation.

Secondary Cyclization to the Guaiane Skeleton : The germacrene intermediate undergoes a further proton-initiated cyclization. This second cyclization event forms the characteristic 5/7 fused ring system of the guaiane skeleton. This step is crucial and is directed by the specific folding of the terpene synthase active site. The resulting product is often a guaiene (B7798472) hydrocarbon, such as δ-guaiene.

Formation of Guaiazulene : The final steps in the biosynthesis of guaiazulene from a guaiene precursor are believed to involve enzymatic dehydrogenation. This process removes hydrogen atoms from the guaiane skeleton, creating the fully conjugated aromatic system of the azulene (B44059) core. While the specific enzymes responsible for this final conversion in different organisms are still a subject of ongoing research, this oxidative transformation is what imparts the characteristic blue color to the molecule.

Farnesyl Pyrophosphate → Farnesyl Cation → Germacrene Intermediate → Guaiene Precursor → Guaiazulene

This pathway highlights the intricate enzymatic machinery that nature employs to construct complex and diverse molecular architectures from simple building blocks. The study of these biosynthetic routes not only provides fundamental knowledge of natural product chemistry but also opens avenues for the biotechnological production of valuable compounds like guaiazulene.

Advanced Applications of Guaiazulene in Materials Science and Chemical Systems

Development of Materials for Optoelectronics and Organic Electronics

The field of organic electronics is continually seeking new materials that are not only efficient and versatile but also sustainably sourced and processed. Guaiazulene (B129963) has recently been revisited as a promising conjugated material for such applications. researchgate.net The oxidative polymerization of this natural hydrocarbon dye yields poly(guaiazulene), a functional polymer with intriguing optoelectronic properties. foreverest.netrsc.org

The synthesis of poly(guaiazulene) can be achieved through environmentally friendly methods, such as solventless single-step reactions using earth-abundant reagents, which minimizes the ecological footprint typically associated with the production of semiconducting polymers. researchgate.netresearchgate.net This sustainable approach addresses a key challenge in the field, where multi-step synthetic pathways often involve halogenated solvents and toxic catalysts. digitellinc.com

The optical properties of poly(guaiazulene) have been a central focus of research. Studies involving ultraviolet-visible (UV-Vis) absorption spectroscopy and electronic structure calculations have revealed key insights. foreverest.netrsc.org Thin films of poly(guaiazulene) synthesized from the vapor phase have demonstrated enhanced optical properties compared to those produced in solution. foreverest.net Specifically, vapor-phase fabricated films exhibit higher absorption cross-sections in the visible region of the electromagnetic spectrum. researchgate.net

Table 1: Comparison of Poly(guaiazulene) Properties Based on Synthesis Method

PropertySolution-Phase SynthesisVapor-Phase Synthesis
Synthesis Approach Oxidative polymerization in solutionVapor-phase chemistry
Environmental Impact Can be designed to be sustainableGenerally considered a green process
Optical Properties Standard optical characteristicsEnhanced optical properties, higher absorption cross-sections in the visible region
Film Quality Dependent on processing protocolsCan lead to more uniform and higher quality films

Functional Materials for Colorimetric Sensing and Chemical Probes

The distinct chromophoric nature of guaiazulene makes it an excellent platform for the development of colorimetric sensors. These sensors operate on the principle of a visually detectable color change upon interaction with a specific analyte, offering a simple and often equipment-free method of detection.

A notable application in this area is the design of a guaiazulene-based sensor for the highly selective colorimetric detection of cyanide ions (CN⁻). Cyanide is a potent toxin, and its rapid and accurate detection in aqueous environments and food samples is of critical importance. Researchers have synthesized a novel colorimetric sensor by functionalizing the guaiazulene core. The synthesis involves a two-step process: formylation of guaiazulene via the Vilsmeier-Haack reaction, followed by a Knoevenagel condensation with 1,3-indanedione.

The sensing mechanism of this guaiazulene-based probe is predicated on the nucleophilic addition of the cyanide ion to the β-conjugated carbon of the 1,3-indanedione moiety. This interaction disrupts the intramolecular charge transfer (ICT) within the molecule, leading to a significant and observable change in its photophysical properties. The result is a distinct color change, allowing for the naked-eye detection of cyanide.

Table 2: Performance of a Guaiazulene-Based Cyanide Sensor

ParameterValue
Analyte Cyanide Ion (CN⁻)
Sensing Principle Nucleophilic addition leading to disruption of Intramolecular Charge Transfer (ICT)
Observable Change Colorimetric (visually detectable color change)
Selectivity High selectivity for cyanide over other competing anions
Limit of Detection (LOD) As low as 1.72 μM in aqueous DMSO
Practical Applications Detection of cyanide in tap water and food samples; filter paper-based smartphone applications

This sensor has demonstrated a very high selectivity for cyanide ions in the presence of various other competing anions. Detailed studies using UV/Vis spectroscopy in aqueous dimethyl sulfoxide (B87167) (DMSO) have established a low limit of detection. The practical utility of this sensor has been demonstrated in real-world applications, including the detection of cyanide in tap water and food samples, as well as its integration into filter paper-based detection systems that can be analyzed using a smartphone.

Design of Stimuli-Responsive Systems (e.g., for Data Storage)

Stimuli-responsive materials, which can change their properties in response to external triggers such as light, heat, or chemical stimuli, are at the forefront of materials science research. Guaiazulene and its derivatives are being explored for their potential in creating such "smart" systems, with possible applications in areas like data storage.

The photosensitive nature of guaiazulene is a key property in this context. foreverest.net When exposed to light, guaiazulene can undergo a color change, transitioning from blue to green, and eventually to yellow. foreverest.net This phototropism, or light-induced change, is a fundamental characteristic of a photoresponsive material.

Furthermore, certain derivatives of guaiazulene exhibit halochromic behavior, meaning they change color in response to a change in pH (acidity). This property has been identified as having potential for use in switchable optoelectronic systems. researchgate.net When combined with a photoacid generator—a molecule that produces an acid upon exposure to light—these halochromic guaiazulene derivatives could form the basis of a light-driven data storage system. In such a system, light could be used to locally change the pH, which would then induce a color change in the guaiazulene material, effectively "writing" data. This change could then be "read" optically.

Research into azulene-based conjugated oligomers has shown that they can be designed to be stimuli-responsive. researchgate.net Upon exposure to acid, these materials exhibit significant changes in their optical properties, including control over the optical band gap and the ability to switch fluorescence on and off, a behavior that is reminiscent of the well-known conducting polymer, polyaniline. researchgate.net This acid-induced switching provides another pathway for creating responsive systems.

While the application of guaiazulene-based materials in commercial data storage is still in the exploratory phase, the fundamental properties of photo- and acido-chromism demonstrated by guaiazulene and its derivatives provide a strong scientific foundation for their future development in this and other stimuli-responsive technologies.

Q & A

Q. What are the standard synthetic routes for 2-methyl-5-(1-methylethyl)azulene, and how can reaction progress be monitored?

  • Methodological Answer : Synthesis typically involves multi-step procedures, such as refluxing precursors (e.g., substituted acetamides or cyclohexanol derivatives) with reagents like sodium azide (NaN₃) in a toluene/water solvent system. Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, purification steps include solvent removal under reduced pressure, crystallization (ethanol for solids), or ethyl acetate extraction for liquids .

Q. How is the purity of 2-methyl-5-(1-methylethyl)azulene validated in academic research?

  • Methodological Answer : Analytical methods include:
  • HPLC : Use a mobile phase of glacial acetic acid/water (0.1:100) and acetonitrile/tetrahydrofuran (65:35) to detect organic impurities (e.g., adamantyl derivatives or residual solvents) .
  • NMR/UV-Vis : Confirm structural integrity via characteristic proton shifts (e.g., isopropyl group signals) and electronic transitions in the visible range due to azulene’s non-alternant aromatic system .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Critical properties include:
  • Melting Point/Stability : Assess thermal stability via differential scanning calorimetry (DSC).
  • Solubility : Test in polar (e.g., DMSO) and non-polar solvents (e.g., toluene) to optimize reaction conditions .

Advanced Research Questions

Q. How do stereochemical variations in substituents influence the compound’s physicochemical behavior?

  • Methodological Answer : Stereochemistry (e.g., menthol/isomenthol derivatives) can alter microviscosity and membrane curvature in lipid bilayer studies. Use fluorescence anisotropy with probes like DPH to quantify effects on molecular packing . For azulene derivatives, chiral HPLC or circular dichroism (CD) can resolve enantiomeric contributions to reactivity .

Q. What contradictions exist in reported electronic properties (e.g., ionization energy) of azulene derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in gas-phase ionization energies (e.g., 8.1–8.5 eV) may arise from experimental setups (electron impact vs. photoionization). Cross-validate data using NIST-standardized methods and reference azulene’s proton affinity (884 kJ/mol) to contextualize substituent effects .

Q. How can researchers design experiments to study substituent effects on azulene’s electronic transitions?

  • Methodological Answer :
  • UV-Vis/DFT Calculations : Compare λmax shifts in substituted azulenes (e.g., methyl/isopropyl groups) with density functional theory (DFT) simulations of HOMO-LUMO gaps.
  • Electrochemical Analysis : Use cyclic voltammetry to measure redox potentials, correlating with electron-donating/withdrawing substituent effects .

Q. What strategies mitigate synthetic byproducts (e.g., binaphthyl impurities) in azulene derivatives?

  • Methodological Answer :
  • Optimize Stoichiometry : Limit excess reagents (e.g., triethylamine) to reduce side reactions.
  • Chromatographic Purging : Employ gradient HPLC (Procedure 2 in ) to separate high-polarity byproducts like 2,2’-binaphthyl-6,6’-dicarboxylic acid.

Data Analysis & Validation Questions

Q. How should researchers evaluate conflicting spectral data (e.g., NMR shifts) across literature sources?

  • Methodological Answer :
  • Reference Standards : Cross-check with NIST Chemistry WebBook data (e.g., CAS 27532-26-3 for azulene derivatives) .
  • Solvent Calibration : Normalize NMR chemical shifts to TMS and account for solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) .

Q. What protocols ensure reproducibility in azulene derivative synthesis?

  • Methodological Answer :
  • Detailed Reaction Logs : Document reflux time, solvent ratios, and purification steps (e.g., ethanol recrystallization vs. column chromatography) .
  • Open Data Sharing : Publish raw spectral datasets (e.g., via repositories like Zenodo) to enable cross-lab validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.